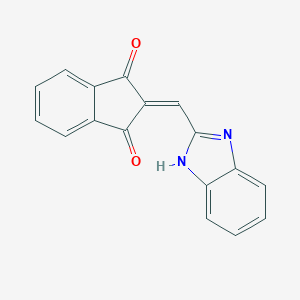
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, also known as BTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. This inhibition can lead to a decrease in drug-seeking behavior and has potential implications for the treatment of drug addiction.
In cancer research, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action makes N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide a potential candidate for the development of anticancer drugs.
In drug discovery, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications. By modifying the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, researchers can create compounds with improved pharmacological properties.
作用機序
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of dopamine by binding to the dopamine transporter (DAT). This inhibition leads to an increase in extracellular dopamine levels, which can lead to a decrease in drug-seeking behavior. In cancer cells, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide induces apoptosis by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of dopamine uptake, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation. This inhibition can lead to changes in mood and behavior.
In cancer cells, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide induces apoptosis by activating the caspase cascade. This mechanism of action can lead to the death of cancer cells and a decrease in tumor growth.
実験室実験の利点と制限
One advantage of using N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the role of dopamine in various physiological processes. However, one limitation of using N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide is its potential for off-target effects. N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of other neurotransmitters, which can lead to unintended effects.
将来の方向性
There are several future directions for research on N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide. One direction is the development of novel compounds based on the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide. By modifying the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, researchers can create compounds with improved pharmacological properties.
Another direction is the study of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide in animal models of drug addiction and cancer. Animal studies can provide valuable insights into the potential therapeutic applications of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide.
Finally, the development of new methods for the synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide and related compounds can lead to improved yields and reduced costs, making these compounds more accessible for research and potential therapeutic applications.
Conclusion
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide is a chemical compound with potential applications in various fields such as neuroscience, cancer research, and drug discovery. Its specificity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological processes. However, its potential for off-target effects and the need for further research on its potential therapeutic applications highlight the importance of continued research on N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide and related compounds.
合成法
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide involves the reaction of 2-adamantanecarboxylic acid with 2-aminobenzothiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The resulting product is then purified by column chromatography to obtain pure N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide.
特性
製品名 |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide |
|---|---|
分子式 |
C19H22N2OS |
分子量 |
326.5 g/mol |
IUPAC名 |
N-(2-methyl-1,3-benzothiazol-5-yl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H22N2OS/c1-10-20-16-9-15(2-3-17(16)23-10)21-19(22)18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9,11-14,18H,4-8H2,1H3,(H,21,22) |
InChIキー |
ZZNGVBUTFGFRKT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3C4CC5CC(C4)CC3C5 |
正規SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3C4CC5CC(C4)CC3C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)
![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)

![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)